molecular formula C11H24O6 B3056951 3,6,9,12-Tetraoxapentadecane-1,14-diol CAS No. 75506-76-2

3,6,9,12-Tetraoxapentadecane-1,14-diol

Cat. No.: B3056951
CAS No.: 75506-76-2
M. Wt: 252.3 g/mol
InChI Key: BTPCQZFDZVPXTF-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxapentadecane-1,14-diol is an organic compound with the molecular formula C10H22O6. It is also known as pentaethylene glycol. This compound is characterized by the presence of multiple ether linkages and hydroxyl groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6,9,12-Tetraoxapentadecane-1,14-diol can be synthesized through the polymerization of ethylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous polymerization of ethylene oxide. The process is carried out in large reactors where the reaction conditions are meticulously monitored to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxapentadecane-1,14-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The ether linkages can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acids can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes and ketones.

    Reduction: Formation of primary and secondary alcohols.

    Substitution: Formation of ether derivatives and esters.

Scientific Research Applications

3,6,9,12-Tetraoxapentadecane-1,14-diol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

    Biology: Employed in the preparation of biological buffers and as a stabilizing agent for proteins and enzymes.

    Medicine: Utilized in the formulation of pharmaceutical products, particularly in drug delivery systems.

    Industry: Applied in the production of polymers, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxapentadecane-1,14-diol is primarily based on its ability to form hydrogen bonds and interact with other molecules through its hydroxyl and ether groups. These interactions facilitate various chemical and biological processes, such as solubilization, stabilization, and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Pentaethylene glycol: Similar in structure but with different molecular weights and properties.

    Polyethylene glycol: A polymer with varying chain lengths and applications.

    Propylene glycol: A similar compound with different chemical properties and uses.

Uniqueness

3,6,9,12-Tetraoxapentadecane-1,14-diol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring solubility and stability in both aqueous and organic environments.

Properties

IUPAC Name

1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O6/c1-11(13)10-17-9-8-16-7-6-15-5-4-14-3-2-12/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPCQZFDZVPXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCOCCOCCOCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506657
Record name 3,6,9,12-Tetraoxapentadecane-1,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75506-76-2
Record name 3,6,9,12-Tetraoxapentadecane-1,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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